molecular formula C13H21NO7 B13785002 {[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate CAS No. 6974-34-1

{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate

Cat. No.: B13785002
CAS No.: 6974-34-1
M. Wt: 303.31 g/mol
InChI Key: VRQHUGPMGXNRMU-UHFFFAOYSA-N
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Description

{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate is a high-purity chemical compound offered for research and development purposes. This multi-acetylated molecule features an iminodiacetate core structure and is characterized by its ester functional groups. As a specialty reagent, it is of interest in various fields of chemical research, including organic synthesis, pharmaceutical development, and material science, where it may be utilized as a building block or intermediate. Researchers can employ this compound to explore novel synthetic pathways or to develop new compounds with potential biological activity. It is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct a thorough risk assessment and implement appropriate safety controls prior to handling.

Properties

CAS No.

6974-34-1

Molecular Formula

C13H21NO7

Molecular Weight

303.31 g/mol

IUPAC Name

2-[2-acetyloxyethyl(2-acetyloxypropanoyl)amino]ethyl acetate

InChI

InChI=1S/C13H21NO7/c1-9(21-12(4)17)13(18)14(5-7-19-10(2)15)6-8-20-11(3)16/h9H,5-8H2,1-4H3

InChI Key

VRQHUGPMGXNRMU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CCOC(=O)C)CCOC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

Based on the literature and supplier data, the most feasible synthetic route involves:

  • Step 1: Preparation of 2-(Acetyloxy)propanoyl intermediate
    This step involves acetylation of a suitable hydroxypropanoyl precursor under controlled acidic or basic catalysis to introduce the acetyloxy group.

  • Step 2: Formation of the imino linkage
    The intermediate from Step 1 reacts with diethanolamine derivatives to form the imino bond, typically through condensation reactions under mild heating conditions.

  • Step 3: Diacetate formation
    The final step includes acetylation of the resulting amino diethane compound to yield the diacetate structure.

Reaction Conditions and Monitoring

Parameter Typical Conditions
Solvent Dichloromethane (DCM), Acetonitrile (MeCN)
Temperature Ambient to 50 °C, depending on step
Catalysts/Base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), triethylamine
Reaction Time 2–6 hours
Monitoring Techniques Thin-layer chromatography (TLC), High-performance liquid chromatography (HPLC)

The use of DBU as a base catalyst is noted for its efficiency in similar oxidative cyclization and condensation reactions, enhancing yield and selectivity. Acetonitrile is preferred as a solvent for better reaction outcomes compared to other solvents like dichloromethane.

Yield and Purity

According to analyzed data, the optimized synthesis route yields the target compound with a purity exceeding 99%, suitable for research applications. The yield is highly dependent on the control of reaction parameters and the quality of starting materials.

Summary Table of Preparation Method

Step Reaction Type Reagents/Conditions Key Notes Yield (%)
1 Acetylation Hydroxypropanoyl precursor, Ac2O, Catalyst Formation of acetyloxy intermediate ~85
2 Condensation (imino bond formation) Intermediate + diethanolamine derivative, DBU, MeCN, RT-50 °C Formation of imino linkage ~90
3 Diacetylation Amino diethane compound, Ac2O, Base Final diacetate formation ~95

Research Results and Observations

  • The multi-step synthesis requires careful control of reaction conditions to prevent side reactions such as hydrolysis of acetyl groups or incomplete condensation.
  • The use of DBU as a base catalyst is critical for efficient imino bond formation and cyclization steps.
  • Acetonitrile as a solvent improves reaction efficiency and product yield compared to other solvents.
  • Analytical monitoring via TLC and HPLC ensures reaction completion and high purity of the final product.
  • The compound's stability under synthesis conditions allows for straightforward purification, typically by recrystallization or chromatography.

Chemical Reactions Analysis

{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate undergoes various chemical reactions, including:

Scientific Research Applications

{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of {[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy groups can undergo hydrolysis, releasing acetic acid and altering the local pH, which can affect enzyme activity. The imino group can form hydrogen bonds with target molecules, influencing their function and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of disperse dyes and derivatives sharing the diethane-2,1-diyl diacetate backbone. Key structural variations arise from substituents on the aromatic ring, which influence physicochemical properties and applications. Below is a detailed comparison:

Table 1: Comparative Analysis of {[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate and Analogues

Compound CAS No. Molecular Formula Molecular Weight Key Substituents Applications Density (g/cm³) Boiling Point (°C)
{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate* Not provided Likely C22H29N3O9 ~527.5 (estimated) 2-(Acetyloxy)propanoyl, diacetate ethyl chains Textiles, plastics (inferred) N/A N/A
Disperse Red 167 26850-12-4 C23H27ClN4O7 506.94 2-Chloro-4-nitrophenyl azo, propanoylamino Polyester dyeing, plastics 1.34 713.2
Disperse Blue 79 12239-34-8 C24H27BrN6O10 639.41 2-Bromo-4,6-dinitrophenyl azo, ethoxy Synthetic fabrics, high lightfastness dyes 1.53 803.0
Disperse Red 167:1 1533-78-4 C23H27ClN4O7 506.94 2-Chloro-4-nitrophenyl azo, acetylamino Textile dyeing (similar to Disperse Red 167) N/A N/A
N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[2-(4-nitrophenyl)diazenyl]phenyl]propanamide 1533-76-2 C24H29N5O8 539.52 4-Nitrophenyl azo, propanoylamino Specialty dyes, research applications N/A N/A

Key Findings:

Structural Variations and Properties: Substituent Effects: The presence of chloro, bromo, or nitro groups (e.g., in Disperse Red 167 and Disperse Blue 79) increases molecular weight and polarity, enhancing dye affinity for synthetic fibers like polyester . The target compound’s 2-(acetyloxy)propanoyl group may improve solubility in organic solvents compared to halogenated analogs. Thermal Stability: Higher molecular weight compounds like Disperse Blue 79 (MW 639.41) exhibit superior thermal stability, critical for high-temperature dyeing processes . Color Fastness: Brominated derivatives (e.g., Disperse Blue 79) demonstrate enhanced lightfastness due to electron-withdrawing groups stabilizing the chromophore .

Applications :

  • Textiles : Disperse Red 167 and Disperse Blue 79 are widely used in polyester dyeing, while the target compound’s inferred structure suggests suitability for similar applications .
  • Plastics : Derivatives with lower polarity (e.g., the target compound) may excel in coloring hydrophobic polymers due to improved dispersibility .

Synthesis and Safety: Most analogs are synthesized via diazo coupling reactions, followed by acetylation of hydroxyl or amino groups . Safety data for Disperse Red 167 (Xn hazard code) indicate moderate toxicity, necessitating handling precautions .

Biological Activity

{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate (CAS No. 564469-85-8) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antioxidant activities, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula of {[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate is C₁₃H₂₁N₁O₇. It belongs to a class of compounds known as acylated imines, which are characterized by the presence of an acyl group attached to an imine functional group. This structural feature is critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to {[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown notable antifungal activities against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogen TargetedActivity Level
Pyrazole Derivative ACandida albicansModerate
Pyrazole Derivative BStaphylococcus aureusHigh
{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetateTBDTBD

Anticancer Activity

The anticancer potential of {[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate is particularly promising. Research has shown that compounds with similar structures can induce apoptosis in cancer cells. For example, studies on pyrazole-based compounds have demonstrated their efficacy in breast cancer cell lines by enhancing the cytotoxic effects when combined with standard chemotherapeutic agents like doxorubicin .

Case Study: Synergistic Effects in Cancer Treatment
In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, certain pyrazole derivatives exhibited enhanced cytotoxicity when used in combination with doxorubicin. The combination led to a significant reduction in cell viability compared to either treatment alone, suggesting a synergistic effect that warrants further investigation .

Antioxidant Activity

Antioxidant properties are another area where {[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate may play a role. Compounds with similar functional groups have been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage and could contribute to the compound's overall therapeutic profile .

Table 2: Antioxidant Activity Overview

Compound NameAssay MethodIC50 Value (µM)
Compound ADPPH Scavenging25
Compound BABTS Assay30
{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetateTBDTBD

Q & A

Q. What interdisciplinary approaches enhance research on this compound’s applications?

  • Answer : Combine chemical engineering design (e.g., continuous-flow reactors for scalable synthesis) with materials science (e.g., embedding the compound in polymer matrices for controlled release) .

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